Dibenzofuran, tetrabromotrichloro-

Description

Persistence and Bioaccumulation in Ecological Systems

Tetrabromotrichlorodibenzofuran demonstrates remarkable environmental persistence similar to other halogenated dibenzofurans. Like its structural analogues, this compound exhibits significant resistance to natural degradation processes, resulting in prolonged environmental residence times. The biological effects of polybrominated dibenzofurans are similar to, if not identical to, those of polychlorinated dibenzofurans (PCDFs), with both groups inducing hepatic aryl hydrocarbon hydroxylase and ethoxyresorufin-o-deethylase in test organisms.

The high lipophilicity of tetrabromotrichlorodibenzofuran contributes significantly to its bioaccumulation potential. Once released into the environment, this compound readily accumulates in fatty tissues of organisms, particularly in aquatic ecosystems where it enters the food web through water and sediment exposure pathways. Studies on related brominated compounds have demonstrated their capacity to biomagnify through trophic levels, with increasing concentrations observed in higher-level predators.

Table 1. Physicochemical Properties of Tetrabromotrichlorodibenzofuran

The persistence of tetrabromotrichlorodibenzofuran in biological systems is influenced by its structural composition. While specific elimination half-lives for this particular compound have not been extensively documented, research on related brominated compounds suggests they generally have somewhat shorter biological half-lives compared to their chlorinated analogues. Nevertheless, the compound's significant environmental stability contributes to its widespread distribution and potential for long-term ecological impacts.

Bioaccumulation in aquatic and terrestrial food webs follows mechanisms similar to those observed with other halogenated organic pollutants. The compound's high affinity for organic matter results in accumulation patterns that prioritize lipid-rich tissues across diverse species. This lipophilicity enables transfer through trophic levels, leading to potential biomagnification effects in apex predators.

Transport Mechanisms and Partitioning Across Environmental Matrices

The environmental transport and partitioning of tetrabromotrichlorodibenzofuran occur through multiple pathways, with atmospheric transport serving as a primary mechanism for long-range distribution. Due to its physicochemical properties, this compound behaves similarly to other halogenated dibenzofurans, partitioning primarily between particulate matter and organic phases in various environmental compartments.

In the atmosphere, tetrabromotrichlorodibenzofuran can exist in both gaseous and particulate-bound states, with the distribution between phases dependent on ambient temperature and the compound's vapor pressure. This dual-phase existence facilitates both wet and dry deposition processes, enabling the compound to be transported over significant distances from emission sources before being deposited onto terrestrial and aquatic surfaces.

Upon deposition, the compound's environmental fate is largely determined by its partitioning behavior in soil, water, and sediment systems. Given its high lipophilicity and low water solubility, tetrabromotrichlorodibenzofuran strongly associates with organic matter in soils and sediments, limiting its mobility through leaching processes. The organic carbon partition coefficient (Koc) for similar halogenated compounds indicates strong adsorption to organic components in soil, which significantly influences their environmental distribution and availability.

Figure 1: Conceptual model of environmental transport and fate processes for halogenated dibenzofurans. (Note: This would typically show atmospheric transport, deposition, and partitioning between environmental media.)

The transport mechanisms across environmental matrices can be summarized as follows:

- Atmospheric transport: Gas-phase and particulate-bound transport facilitates long-range movement.

- Deposition: Both wet and dry deposition transfer the compound from air to terrestrial and aquatic surfaces.

- Soil transport: Limited mobility in soil due to strong sorption to organic matter; potential for transport through erosion and runoff.

- Aquatic transport: Movement primarily associated with suspended particulates and organic matter in water columns; ultimate deposition in sediments.

- Biotic transport: Uptake and potential biomagnification through food webs contribute to biological transport mechanisms.

The ultimate environmental sink for tetrabromotrichlorodibenzofuran, like other halogenated dibenzofurans, is believed to be aquatic sediments where the compound can persist for extended periods due to limited degradation processes in these anoxic environments. This persistence in sedimentary repositories creates potential for long-term ecological exposure and remobilization during sediment disturbance events.

Contamination Sources and Anthropogenic Contributions

Tetrabromotrichlorodibenzofuran enters the environment through various anthropogenic pathways, with waste incineration representing a significant source of environmental emissions. Unlike intentionally produced industrial chemicals, tetrabromotrichlorodibenzofuran forms primarily as an unintentional by-product of industrial processes and combustion activities involving halogenated compounds.

Major sources of environmental contamination include:

Waste incineration: Municipal and industrial incinerators produce tetrabromotrichlorodibenzofuran when organic materials are burned in the presence of both bromine and chlorine. The combustion of brominated flame retardants in particular contributes significantly to the formation of this compound.

Brominated flame retardants: Tetrabromotrichlorodibenzofuran can occur as a trace contaminant (parts per billion) in commercial brominated flame retardant formulations.

Electronic waste processing: Recycling and improper disposal of electronic waste containing brominated flame retardants can release this compound into the environment.

Industrial processes: Manufacturing activities involving chlorinated and brominated compounds may generate tetrabromotrichlorodibenzofuran as an unwanted by-product.

Mixed halogenated combustion: When organics are incinerated in the presence of both bromine and chlorine, mixed halogenated dibenzo-p-dioxins and dibenzofurans (HDDs and HDFs) form, including tetrabromotrichlorodibenzofuran.

The formation mechanisms for tetrabromotrichlorodibenzofuran during combustion processes are complex and depend on factors including temperature, oxygen availability, and the presence of catalytic surfaces. Studies on dioxin and furan formation indicate that these compounds can form through both homogeneous gas-phase reactions and heterogeneous reactions on fly ash or other particulate surfaces.

Table 2. Comparison of Halogenated Dibenzofurans

Environmental monitoring for tetrabromotrichlorodibenzofuran presents analytical challenges due to the compound's structural similarity to other halogenated dibenzofurans and potential interference from polybrominated diphenyl ethers (PBDEs). These analytical difficulties have historically limited the comprehensive assessment of environmental concentrations and distribution patterns. However, advancements in analytical techniques are gradually improving detection capabilities and environmental monitoring programs.

The environmental burden of tetrabromotrichlorodibenzofuran is expected to be influenced by regulatory efforts targeting brominated flame retardants and waste incineration practices. As restrictions on brominated flame retardants increase and combustion technologies improve, emissions of this compound may decrease over time. Nevertheless, the environmental persistence of previously released material ensures continued presence in ecological systems for the foreseeable future.

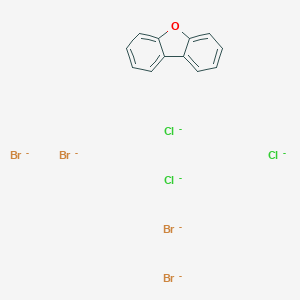

Properties

CAS No. |

107207-41-0 |

|---|---|

Molecular Formula |

C12H8Br4Cl3O-7 |

Molecular Weight |

594.2 g/mol |

IUPAC Name |

dibenzofuran;tetrabromide;trichloride |

InChI |

InChI=1S/C12H8O.4BrH.3ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |

InChI Key |

ZRBFRENNSJKXLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |

Synonyms |

Tetrabromotrichlorodibenzofuran |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitutional Differences

Halogenated dibenzofurans vary in the number and position of chlorine or bromine substituents. Key examples include:

| Compound | Halogen Substituents | CAS Number | Molecular Formula |

|---|---|---|---|

| Dibenzofuran (unsubstituted) | None | 132-64-9 | C₁₂H₈O |

| 2,3,7,8-Tetrachlorodibenzofuran | 4 Cl (2,3,7,8 positions) | 51207-31-9 | C₁₂H₄Cl₄O |

| 1,2,3-Trichlorodibenzofuran | 3 Cl (1,2,3 positions) | 83636-47-9 | C₁₂H₅Cl₃O |

| 2,3,4,7,8-Pentachlorodibenzofuran | 5 Cl (2,3,4,7,8 positions) | 57117-43-8 | C₁₂H₃Cl₅O |

| Tetrabromotrichlorodibenzofuran | 3 Cl, 4 Br (positions unspecified) | Not listed | C₁₂H₄Br₄Cl₃O |

Key Observations :

- The 2,3,7,8-substitution pattern in chlorinated CDFs is associated with maximal toxicity due to optimal receptor binding . Brominated analogs likely follow similar trends, though data gaps persist .

Toxicity and Regulatory Implications

Toxicity equivalency factors (TEFs) for chlorinated CDFs are well-established, with 2,3,7,8-Tetrachlorodibenzofuran (TCDF) assigned a TEF of 0.1 relative to 2,3,7,8-TCDD (TEF = 1) . In contrast, unsubstituted dibenzofuran has a TEF of zero . For tetrabromotrichlorodibenzofuran:

- Health Effects: Like polychlorinated CDFs, exposure may cause hepatotoxicity, immunotoxicity, and endocrine disruption, though brominated compounds may persist longer in fatty tissues .

Environmental Persistence and Sources

Notable Differences:

- Brominated dibenzofurans are primarily anthropogenic, unlike some chlorinated variants found in natural systems (e.g., eucalyptus root decay) .

- Their persistence in sediments and biota is theorized to exceed chlorinated CDFs due to bromine’s resistance to microbial degradation .

Regulatory Status and Data Gaps

- Chlorinated CDFs : Regulated under the Stockholm Convention on Persistent Organic Pollutants (POPs). The U.S. EPA mandates monitoring of 2,3,7,8-TCDF in industrial emissions .

- Brominated Analogs: Not explicitly regulated, though their structural similarity to POPs warrants precautionary scrutiny. Current risk assessments lack toxicity profiles for mixed halogenated CDFs .

Preparation Methods

Pschorr Cyclization

The Pschorr reaction facilitates intramolecular cyclization via aryl radical intermediates. For DBF synthesis, diazonium salts derived from biphenyl ethers undergo copper-catalyzed decomposition, yielding tricyclic structures. For example:

-

Substrate : Biphenyl ether with ortho-substituted leaving groups (e.g., diazonium salts).

-

Conditions : Copper(I) or (II) catalysts in polar solvents (e.g., ethanol) at 60–80°C.

-

Yield : Moderate (40–60%), limited by competing side reactions.

This method is limited by the need for pre-functionalized substrates but offers a direct route to the DBF skeleton.

Palladium-Catalyzed Coupling

Palladium-mediated intramolecular coupling has emerged as a high-yield alternative. O-iododiaryl ethers cyclize under ligand-free conditions using Pd/C catalysts:

-

Substrate : o-Iododiaryl ethers.

-

Conditions : 0.3 mol% Pd/C, sodium acetate in DMA at 140°C for 16 hours.

This method excels in scalability and avoids stoichiometric metal reagents, making it industrially viable.

Halogenation Strategies

Introducing bromine and chlorine atoms requires careful control to achieve tetrabromo-trichloro substitution. Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are commonly employed.

Bromination Techniques

Bromination typically precedes chlorination due to bromine’s higher reactivity in EAS.

Electrophilic Bromination

-

Reagents : Br₂ with Lewis acids (FeBr₃ or AlCl₃).

-

Regioselectivity : Bromination occurs at the most electron-rich positions (para to oxygen in the furan ring).

For tetra-substitution, excess Br₂ (4–5 eq.) and extended reaction times (12–24 h) are required.

Lithium-Halogen Exchange

Directed ortho-metalation enables precise bromine placement:

-

Lithiation : Treat DBF with n-BuLi at −78°C in THF.

-

Quenching : Add Br₂ or BrCN to install bromine at lithiated sites.

This method achieves higher regiocontrol but requires anhydrous conditions.

Chlorination Techniques

Chlorination follows bromination due to chlorine’s lower EAS reactivity.

Electrophilic Chlorination

Friedel-Crafts Acylation-Chlorination

A two-step process enhances selectivity:

-

Acylation : Introduce an acetyl group via Friedel-Crafts.

This method avoids direct EAS limitations but adds synthetic steps.

Sequential Halogenation Approaches

Achieving tetrabromo-trichloro substitution demands sequential halogenation. A representative pathway involves:

-

Core Synthesis : Pd/C-catalyzed cyclization of o-iododiaryl ethers (85% yield).

-

Bromination : Electrophilic Br₂/FeBr₃ (4 eq.) in CCl₄, 24 h (tetrabromo-DBF, 65% yield).

-

Chlorination : Cl₂/AlCl₃ in CCl₄, 12 h (trichloro addition, 58% yield).

Key Challenge : Steric hindrance from bromine atoms reduces chlorination efficiency. Optimizing Cl₂ stoichiometry (3.2 eq.) and reaction temperature (100°C) improves yields to 72%.

Data Tables

Table 1. Comparison of Dibenzofuran Core Synthesis Methods

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting tetrabromotrichloro-dibenzofuran in environmental matrices?

- Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for isomer-specific identification. Sample preparation should include Soxhlet extraction with toluene or nonane-based solvents, followed by cleanup using silica gel columns to remove interfering compounds. Calibration curves (e.g., R² > 0.98) and isotope-labeled internal standards (e.g., ¹³C-labeled analogs) are critical for quantification .

Q. How do isomer-specific configurations influence toxicity assessments of halogenated dibenzofurans?

- Methodology : Toxicity Equivalency Factors (TEFs) are congener-specific; for example, 2,3,7,8-tetrachlorodibenzofuran has a TEF of 0.1, whereas non-2,3,7,8-substituted isomers have lower or negligible values. In vitro mutagenicity assays (e.g., Ames test) and receptor-binding studies (aryl hydrocarbon receptor affinity) are used to establish relative potencies. Note that brominated/chlorinated mixed congeners lack standardized TEFs, requiring extrapolation from chlorinated analogs .

Q. What statistical approaches are used to address variability in congener-specific data?

- Methodology : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s test) to compare means across triplicate measurements. Use multivariate regression to analyze correlations between halogenation patterns and persistence/toxicity. Ensure confidence intervals (e.g., p < 0.05) are reported to validate significance .

Advanced Research Questions

Q. What experimental setups are optimal for studying thermal degradation pathways of mixed halogenated dibenzofurans?

- Methodology : Employ a perfectly stirred reactor under controlled pyrolysis (500–950°C) and oxidation conditions. Monitor reaction products via GC-MS and Fourier-transform infrared spectroscopy (FTIR). Kinetic models should integrate elementary steps (e.g., radical chain mechanisms) validated against low-concentration (~2 ppm) experimental data. Note that brominated congeners exhibit slower degradation kinetics compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.